2-(1,3-Dioxolanyl)-5-aminopyridine
Description
Historical Context and Significance of Pyridine (B92270) and Dioxolane Motifs in Organic Chemistry
The story of 2-(1,3-Dioxolanyl)-5-aminopyridine begins with its foundational scaffolds. Pyridine (C₅H₅N) is a basic heterocyclic organic compound structurally related to benzene (B151609), with one carbon-hydrogen group replaced by a nitrogen atom. ontosight.ai Its journey in science began in the 1850s when it was discovered in an oily mixture derived from heating animal bones. Initially sourced from coal tar, modern syntheses are now used to produce it on a large scale. ontosight.ai The pyridine ring is a cornerstone of organic chemistry, found in a multitude of critical compounds, including vitamins like niacin and pyridoxal, agrochemicals, and a vast number of pharmaceuticals. ontosight.ainih.gov Its utility extends to its use as a polar, basic solvent and a catalyst in various chemical reactions. researchgate.netmdpi.com The nitrogen atom in the ring makes pyridine a weak base and more reactive than benzene, influencing the electronic properties of any molecule it is part of. researchgate.net
The 1,3-dioxolane (B20135) ring is another key motif, a five-membered heterocyclic acetal (B89532). nih.gov Dioxolanes are most famously employed in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones). nih.govunam.mx By converting a reactive carbonyl into a stable dioxolane acetal, chemists can perform reactions on other parts of a molecule without interference. The dioxolane group can then be easily removed to restore the original carbonyl functionality. This strategic protection and deprotection is a fundamental concept in the synthesis of complex organic molecules. unam.mx Beyond this primary role, the dioxolane moiety is also found in natural products, such as Neosporol, and its derivatives are explored for a range of biological activities. nih.govresearchgate.net
Strategic Importance of the 2-Aminopyridine (B139424) Scaffold as a Pharmacophore and Synthon in Medicinal Chemistry and Organic Synthesis
The 2-aminopyridine structure, which forms the core of the title compound, is a "privileged scaffold" in medicinal chemistry. nih.gov This simple, low-molecular-weight moiety is recognized as a key pharmacophore—a molecular feature responsible for a drug's biological activity. researchgate.net Derivatives of 2-aminopyridine have demonstrated an impressively broad spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. chemimpex.comchemsynthesis.com The prevalence of this scaffold in FDA-approved drugs underscores its clinical significance. nih.gov
Beyond its role as a pharmacophore, 2-aminopyridine is a versatile synthon, or synthetic building block. Its dual nucleophilic nature, with reactive sites at both the ring nitrogen and the amino group, allows it to be a starting point for the construction of more complex fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. Its ability to act as a chelating ligand that can bind to metal ions further expands its utility in both catalysis and drug design. chemimpex.com The high incidence of pharmacological activity among heteroaromatic amines has spurred significant research into new methods for synthesizing and modifying 2-aminopyridine derivatives.
Unique Contributions of the 1,3-Dioxolane Moiety to Molecular Architecture and Chirality in Organic Chemistry
The 1,3-dioxolane moiety makes its own unique and critical contributions to molecular design. Its primary role as a protecting group for aldehydes and ketones is fundamental to controlling reactivity in multi-step syntheses. unam.mx By masking a carbonyl group, the dioxolane ring allows for the selective modification of other functional groups within the molecule, thereby guiding the construction of a specific molecular architecture. nih.gov
Furthermore, the 1,3-dioxolane ring is a powerful tool for introducing and controlling chirality. When a dioxolane is formed from a chiral diol, it can impart stereochemical control in subsequent reactions, a cornerstone of asymmetric synthesis. researchgate.net The synthesis of chiral 1,3-dioxolanes, often in enantiomerically pure form, allows for the creation of specific stereoisomers of a target molecule. researchgate.net This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its absolute configuration. researchgate.net The dioxolanone structure, a related derivative, can act as a "chiral acyl anion equivalent," providing a method for the asymmetric formation of carbon-carbon bonds.
Overview of Research Directions for this compound and its Analogs
While direct and extensive research on this compound itself is not widely published, its research utility can be confidently inferred from the well-established roles of its components and the activities of its close analogs. The primary research direction for this compound is its application as a specialized synthetic intermediate or building block in the development of complex, high-value molecules, particularly for pharmaceutical applications.
Analogs such as 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine are known to be versatile intermediates for synthesizing pharmaceuticals and agrochemicals. ontosight.ai In this context, the bromine atom serves as a leaving group, to be substituted in a subsequent reaction. The title compound, this compound, offers complementary reactivity. The amino group is a potent nucleophile and a key handle for forming amides, ureas, sulfonamides, or for participating in cross-coupling reactions to build larger molecular frameworks.
Therefore, research involving this compound would likely focus on multi-step synthetic campaigns where:
The 1,3-dioxolane group acts as a stable, protected form of a formyl (aldehyde) group.
The 5-amino group is used as the primary point of chemical modification to attach various other molecular fragments.
In a later synthetic step, the dioxolane ring is hydrolyzed under acidic conditions to unveil the reactive aldehyde, which can then be used for further transformations, such as reductive amination or the formation of other heterocyclic rings.
This strategy allows for the sequential and controlled construction of complex molecules based on the privileged 2-aminopyridine scaffold, making this compound a valuable, though specialized, tool for medicinal and synthetic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4,9H2 |
InChI Key |
LUXKEZFGRLYJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,3 Dioxolanyl 5 Aminopyridine and Its Derivatives
Retrosynthetic Pathways and Key Precursors for the Pyridine-Dioxolane Architecture
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For the 2-(1,3-Dioxolanyl)-5-aminopyridine scaffold, several disconnection strategies can be envisioned. A primary approach involves disconnecting the 1,3-dioxolane (B20135) ring, which is a cyclic acetal (B89532). This reveals a precursor such as 5-aminopyridine-2-carbaldehyde and ethylene (B1197577) glycol. The aldehyde functionality on the pyridine (B92270) ring is a key synthon that can be readily converted to the dioxolane.
Another significant retrosynthetic pathway involves breaking the bonds of the pyridine ring itself. lakotalakes.comadvancechemjournal.comresearchgate.net Established methods for pyridine synthesis, such as the Hantzsch or Knorr syntheses, can be adapted. lakotalakes.comadvancechemjournal.com For instance, a disconnection following the logic of a Hantzsch-type synthesis would lead to precursors like an α,β-unsaturated compound, an active methylene (B1212753) compound (like ethyl acetoacetate), and an ammonia (B1221849) source, where one of these components would already contain the 1,3-dioxolane moiety. lakotalakes.com A Michael addition pathway is also a viable consideration in the retrosynthesis of pyridine rings. lakotalakes.comadvancechemjournal.com
The key precursors identified through these analyses are pivotal for the synthetic strategies detailed in the subsequent sections. These precursors typically fall into two categories:
Pre-functionalized Pyridines : These are pyridine derivatives, such as 5-amino-2-cyanopyridine or 5-nitropyridine-2-carbaldehyde (B155848), where the pyridine core is already formed and requires subsequent manipulation to install the dioxolane ring and ensure the presence of the amino group.
Acyclic Dioxolane-Containing Building Blocks : These are non-cyclic molecules that carry the 1,3-dioxolane group and are designed to participate in a cyclization reaction to form the pyridine ring. An example would be a dicarbonyl compound where one carbonyl is protected as a dioxolane.
Direct Annulation and Cyclization Strategies for the 1,3-Dioxolane Ring System
The formation of the 1,3-dioxolane ring is a fundamental transformation in organic synthesis, often employed as a protecting group for aldehydes and ketones. organic-chemistry.org The most common method is the acid-catalyzed condensation of a 1,2-diol, typically ethylene glycol, with a carbonyl compound. chemicalbook.com
In the context of synthesizing this compound, this strategy is applied to a suitable pyridine precursor. The reaction involves treating a compound like 5-aminopyridine-2-carbaldehyde or 5-nitropyridine-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). chemicalbook.com
Alternatively, the dioxolane ring can be formed from the reaction of an epoxide (like ethylene oxide) with a carbonyl compound, catalyzed by Lewis acids such as SnCl₄. chemicalbook.com A thiol-promoted radical chain process has also been described for the site-specific addition of 1,3-dioxolane to imines, which could represent a novel, though less direct, route to functionalized dioxolane structures. nih.gov
Functionalization of the Pyridine Core and Introduction of the Dioxolane Moiety
This approach begins with a pre-existing, appropriately substituted pyridine ring, onto which the dioxolane moiety is introduced. A common strategy involves the initial synthesis of a pyridine with a suitable functional group at the 2-position that can be converted into the dioxolane.
For example, starting with a 5-aminopyridine derivative, a formyl group can be introduced at the 2-position. This aldehyde can then be protected as its 1,3-dioxolane acetal using standard methods. chemicalbook.com If starting with 5-nitropyridine, the 2-position can be formylated, followed by acetalization, and subsequent reduction of the nitro group to the desired amine.
A more direct C-H functionalization approach could also be envisioned. A radical-based method allows for the site-specific addition of 1,3-dioxolane to imines, yielding protected α-amino aldehydes. nih.gov While not a direct functionalization of the pyridine C-H bond, this methodology highlights the potential for radical-mediated pathways in constructing the desired architecture from imine-containing pyridine precursors. nih.gov
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral analogs of this compound, where stereocenters are present on the dioxolane ring or on substituents, requires advanced stereoselective synthetic methods. rsc.org
Enantioselective Approaches Utilizing Chiral Catalysis
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. researchgate.netnih.gov Several catalytic systems could be adapted for the synthesis of chiral pyridine-dioxolane structures.
Asymmetric Hydrogenation : Enantiopure β-hydroxy-1,3-dioxolanes can be synthesized via the asymmetric hydrogenation of α-(1,3-dioxolane)-ketones. nih.gov This reaction, catalyzed by iridium complexes with chiral NNP ligands, can achieve excellent enantioselectivity (up to >99% ee) and high turnover numbers. nih.gov This approach could be used to create a chiral center on a side chain attached to the pyridine ring at the 2-position, which is then cyclized to a chiral dioxolane.
Chiral Lewis Acid Catalysis : Chiral C₂-symmetric bipyridine-N,N'-dioxides have been developed as efficient catalysts for Michael addition/cyclization reactions, affording products with up to 99% ee. chemrxiv.orgchemrxiv.org Similarly, copper complexes with chiral diphosphine ligands, activated by a Lewis acid, can catalyze the enantioselective alkylation of alkenyl pyridines. researchgate.netnih.gov These systems could be employed to set a stereocenter in a precursor that is subsequently converted to the target molecule.
| Catalyst System | Reaction Type | Potential Application | Reported Enantioselectivity | Reference |
| Ir/NNP | Asymmetric Hydrogenation | Synthesis of chiral β-hydroxy-1,3-dioxolanes | Up to >99% ee | nih.gov |
| Chiral Bipyridine-N,N'-dioxide-Ni(OTf)₂ | Michael Addition/Cyclization | Asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues | Up to 99% ee | chemrxiv.orgchemrxiv.org |
| Copper/Chiral Diphosphine | Enantioselective Alkylation | Functionalization of alkenyl pyridines | Up to 95% ee | researchgate.netnih.gov |
Diastereoselective Strategies
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective strategies often rely on the influence of an existing chiral center to direct the formation of a new one.
Substrate-Controlled Reduction : A stereoselective approach for preparing specific diastereomers can be achieved through substrate-controlled reductions. For instance, the reduction of a common enone-derived amino acid using L-selectride can yield an erythro allylic alcohol with high diastereoselectivity, while a reagent-controlled reduction with (R)-CBS-Me can produce the threo diastereomer. nih.gov This principle could be applied to a precursor of this compound containing a ketone, where the reduction would create a chiral alcohol, influencing subsequent transformations.
Stereoselective Cyclization : The synthesis of chiral tetrahydrofurans has been achieved through the acid-catalyzed, stereoselective cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com The stereochemistry of the starting diol inherently controls the stereochemical outcome of the cyclization. elsevierpure.com A similar principle could be applied to the formation of a substituted chiral dioxolane ring attached to the pyridine core.
SmI₂-Mediated Coupling : The reductive coupling between chiral N-sulfinylimines and aldehydes, mediated by samarium diiodide (SmI₂), allows for the synthesis of chiral aminoalcohols with high enantio- and diastereoselectivity. elsevierpure.com This method could be used to construct a chiral amino alcohol side chain on the pyridine ring, which could then be further elaborated.
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient pathway to complex molecules. nih.govnih.gov Several MCRs are known for the synthesis of substituted pyridines. rsc.orgnih.gov
A potential MCR strategy for assembling the this compound scaffold could involve the reaction of an aldehyde bearing the 1,3-dioxolane moiety, an amine, and a third component that helps to build the pyridine ring. A three-component reaction for the synthesis of 2-aminopyridine (B139424) derivatives has been developed using enaminones, primary amines, and malononitrile (B47326) under solvent-free conditions. nih.gov By analogy, one could envision a reaction between 2-(1,3-dioxolan-2-yl)acetaldehyde, a suitable amine precursor for the 5-amino group, and a cyanating agent or another active methylene compound.
The Hulme group developed a microwave-assisted, scandium triflate-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) to access 3-aminoimidazo[1,2-a]pyridines. rsc.orgarizona.edu While this produces a fused ring system, the underlying principle of combining an amino-heterocycle, an aldehyde, and a third component demonstrates the power of MCRs in rapidly generating structural diversity. rsc.orgarizona.edu Adapting such a strategy by replacing the 2-aminopyridine with a different set of building blocks could provide a convergent and atom-economical route to the target pyridine-dioxolane scaffold.
Sustainable and Green Chemistry Synthetic Protocols
While general green chemistry principles are broadly applied in modern organic synthesis, specific protocols focusing on the sustainable production of this compound are not prominently featured in available research. The following sections reflect the state of methodologies for the broader class of aminopyridine derivatives, which could theoretically be adapted for the target compound.
Catalyst-Free Methodologies
The development of synthetic routes that avoid the use of heavy metal or expensive organic catalysts is a primary goal of green chemistry. Such methods reduce costs, simplify purification by eliminating catalyst removal steps, and decrease the environmental impact and toxicity of the process. For the synthesis of the parent 2-aminopyridine class, some methods proceed under catalyst-free conditions, often relying on the inherent reactivity of the starting materials under thermal or high-pressure conditions. However, specific examples detailing a catalyst-free synthesis for this compound are not available in the reviewed literature.
Solvent-Free and Microwave-Assisted Syntheses
Combining microwave-assisted heating with solvent-free reaction conditions represents a significant advancement in green synthetic chemistry. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture, often leading to higher yields and fewer side products compared to conventional heating. Performing these reactions without a solvent (neat) further enhances their green credentials by eliminating solvent waste, which is a major contributor to chemical pollution. Although this powerful technique is widely used for synthesizing heterocyclic compounds, including various pyridine derivatives, dedicated studies applying it to the synthesis of this compound have not been identified in scientific publications.
Combinatorial and Parallel Synthesis for Library Generation
The 5-aminopyridine framework is a valuable building block in the field of combinatorial chemistry, where the goal is to rapidly synthesize large collections of related compounds, known as libraries. These libraries are then screened for biological activity in drug discovery programs. Parallel synthesis is a common technique used to create these libraries, allowing for the simultaneous synthesis of dozens to hundreds of distinct molecules in an array format.
The 5-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets. nih.gov Its inclusion in a combinatorial library allows for the systematic exploration of the chemical space around this core structure to identify potent and selective drug candidates.
For instance, the 5-aminopyridine moiety has been incorporated into libraries of potential kinase inhibitors. nih.gov In these synthetic schemes, the amine group of a 5-aminopyridine derivative serves as a key functional handle for diversification, allowing for the attachment of various other chemical modules through reactions like amide bond formation.
DNA-Encoded Library Technology (DELT) is another advanced platform that utilizes the principles of combinatorial synthesis. In this technology, each unique small molecule is attached to a distinct DNA sequence that acts as a barcode, chronicling its synthetic history. The entire library, potentially containing billions of compounds, can be screened at once. The successful coupling of 5-aminopyridine in on-DNA synthesis highlights its utility and compatibility with modern high-throughput screening methods. researchgate.net
A hypothetical parallel synthesis to generate a library based on a 5-aminopyridine core is illustrated in the table below. By reacting the core structure with different building blocks (e.g., various carboxylic acids to form amides), a diverse set of compounds can be generated efficiently.
| Scaffold | Building Block (R-COOH) | Resulting Library Member Structure |
|---|---|---|
| 5-Aminopyridine Core | Acetic Acid | N-(pyridin-5-yl)acetamide |
| Benzoic Acid | N-(pyridin-5-yl)benzamide | |
| Cyclohexanecarboxylic Acid | N-(pyridin-5-yl)cyclohexanecarboxamide |
This systematic approach allows researchers to explore structure-activity relationships (SAR) and optimize lead compounds by modifying the substituents on the core scaffold. researchgate.net The inclusion of a derivative like this compound as the core scaffold would allow for the generation of a unique library of molecules for biological screening.
Chemical Reactivity and Transformational Chemistry of 2 1,3 Dioxolanyl 5 Aminopyridine
Reactivity of the Pyridine (B92270) Nitrogen and Amino Group
The pyridine nitrogen and the exocyclic amino group are the primary sites of reactivity in 2-(1,3-Dioxolanyl)-5-aminopyridine. Their electronic properties dictate the molecule's behavior in various chemical reactions. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, rendering it basic and nucleophilic. libretexts.org Conversely, the amino group can donate electron density into the pyridine ring, influencing its reactivity towards electrophiles.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com This deactivation is further influenced by the potential for electrophiles to coordinate with the basic pyridine nitrogen, which increases the positive charge on the ring and further diminishes its nucleophilicity. libretexts.org When substitution does occur, it is typically directed to the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org
In the case of this compound, the presence of the amino group at the 5-position significantly influences the regioselectivity of electrophilic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. Therefore, electrophilic attack is expected to occur preferentially at the 2-, 4-, and 6-positions relative to the amino group. researchgate.net However, the pyridine nitrogen deactivates the adjacent 2- and 6-positions. This interplay of directing effects suggests that electrophilic substitution will likely occur at the positions influenced by the amino group, though the precise outcome can be sensitive to reaction conditions and the nature of the electrophile. researchgate.net
For instance, in nitration reactions of pyridine derivatives, the reaction often requires harsh conditions, and the yields can be low. youtube.comrsc.org The regioselectivity can also be complex, with substitution occurring at various positions depending on the specific substrate and reaction conditions. rsc.org The table below summarizes the expected and observed regioselectivity for electrophilic substitution on related aminopyridine systems.
| Electrophile | Expected Position(s) of Substitution | Notes |
| Nitrating agents (e.g., HNO₃/H₂SO₄) | 2-, 4-, 6- relative to the amino group | Harsh conditions are often required. youtube.comrsc.org |
| Halogens (e.g., Br₂, Cl₂) | 2-, 4-, 6- relative to the amino group | Reaction can lead to protonation of the pyridine nitrogen. researchgate.net |
| Sulfonating agents (e.g., SO₃/H₂SO₄) | 3-position | High temperatures are typically necessary. youtube.com |
Nucleophilic Addition and Substitution Reactions
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The introduction of a nitro group, for example, facilitates the nucleophilic substitution of other groups on the ring. nih.govresearchgate.net In this compound, while the amino group is electron-donating, the inherent electron-deficient nature of the pyridine ring can still allow for nucleophilic reactions, especially at the 2- and 6-positions.
Furthermore, the amino group itself can act as a nucleophile. It can react with various electrophiles, such as acylating and alkylating agents. However, competition can exist between the reaction at the exocyclic amino group and the ring nitrogen. researchgate.net The outcome of such reactions often depends on the specific reagents and conditions employed.
The pyridine nitrogen can also participate in nucleophilic addition reactions, particularly with organometallic reagents. academie-sciences.fr The formation of N-ylides from N-aminopyridinium salts has been shown to be a versatile strategy for further functionalization. nih.gov
Transformations Involving the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality. Its stability and reactivity are key considerations in the synthetic applications of this compound.
Ring-Opening Reactions and Subsequent Derivatizations
The 1,3-dioxolane ring is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions to reveal the parent carbonyl group, in this case, a formyl group (an aldehyde). organic-chemistry.org This deprotection is a fundamental transformation that allows for a wide range of subsequent derivatizations of the resulting aldehyde. The cationic ring-opening polymerization of 1,3-dioxolane is also a known process, though this is typically observed under specific catalytic conditions. rsc.org
The cleavage of the dioxolane ring can also be achieved under certain oxidative conditions. organic-chemistry.org For example, treatment with strong oxidizing agents can lead to the formation of esters.
Acetal Exchange Reactions
Acetal exchange, or transacetalization, is another important reaction of the 1,3-dioxolane ring. This process involves the reaction of the acetal with another alcohol or diol in the presence of an acid catalyst, leading to the formation of a new acetal. organic-chemistry.org This reaction can be used to change the protecting group or to introduce new functional groups into the molecule.
Cyclization Reactions for Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a latent electrophilic center (after deprotection of the dioxolane), makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve an initial reaction at the amino group followed by an intramolecular cyclization.
For example, reaction with appropriate bifunctional reagents can lead to the formation of various fused pyridines, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. researchgate.net The deprotected aldehyde can also participate in cyclization reactions. For instance, condensation with active methylene (B1212753) compounds followed by cyclization can afford a variety of fused ring systems. The use of N-aminopyridinium salts in transition metal-catalyzed reactions has also been shown to be an effective method for constructing fused pyrazolo[1,5-a]pyridines. nih.gov
The table below provides some examples of cyclization reactions leading to fused heterocyclic systems from aminopyridine derivatives.
| Reagent | Fused Heterocyclic System |
| α-Diketones | Pyrido[2,3-b]pyrazines researchgate.net |
| Isothiocyanates | Imidazo[4,5-b]pyridines researchgate.net |
| Iodoolefins (with Pd catalysis) | Pyrazolo[1,5-a]pyridines nih.gov |
| Ketones and Ammonia (B1221849) | Nitropyridines (via ring transformation) nih.gov |
Transition Metal-Catalyzed Transformations of this compound
The chemical versatility of this compound extends to its participation in a variety of transition metal-catalyzed transformations. The presence of the amino group and the pyridine ring provides multiple sites for functionalization, enabling the construction of complex molecular architectures. The dioxolane moiety serves as a protecting group for the formyl group at the C2 position, allowing for selective reactions at other sites of the molecule. While specific literature examples for this exact molecule are not abundant, the reactivity of the 2-aminopyridine (B139424) scaffold is well-documented, allowing for a comprehensive discussion of potential transformations catalyzed by palladium, copper, and rhodium complexes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in forming carbon-carbon and carbon-nitrogen bonds, with reactions like the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling being cornerstone methodologies in modern organic synthesis.
Buchwald-Hartwig Amination: The amino group of this compound can undergo N-arylation or N-alkylation through the Buchwald-Hartwig amination. This reaction typically involves the coupling of an amine with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. nih.govgoogle.com The reaction mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired C-N coupled product. nih.govgoogle.com The choice of phosphine (B1218219) ligands, such as BINAP or DPPF, is crucial for achieving high yields and functional group tolerance. nih.gov
Suzuki Coupling: While the amino group can direct C-H activation, the pyridine ring itself can be functionalized via Suzuki coupling if it bears a halide substituent. For instance, a halogenated derivative of this compound could be coupled with a variety of organoboron reagents. The Suzuki reaction is a powerful method for creating carbon-carbon bonds to form biaryl compounds, styrenes, and polyolefins. google.comnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination. google.com
Sonogashira Coupling: Similar to the Suzuki coupling, a halogenated derivative of this compound could participate in Sonogashira coupling with terminal alkynes. This reaction, co-catalyzed by palladium and copper, is a reliable method for the synthesis of arylalkynes and conjugated enynes. epo.orgscilit.com The reaction can be performed under mild conditions and tolerates a wide range of functional groups. epo.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net A halogenated derivative of the title compound could potentially undergo Heck coupling, further expanding its synthetic utility. The reaction is catalyzed by palladium complexes and typically requires a base. researchgate.netcapes.gov.br
| Reaction | Catalyst/Reagents | Potential Product |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Aryl halide | N-Aryl-2-(1,3-dioxolanyl)-5-aminopyridine |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Organoboron reagent (e.g., Arylboronic acid) | 5-Aryl-2-(1,3-dioxolanyl)pyridine derivative |
| Sonogashira Coupling | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N), Terminal alkyne | 5-Alkynyl-2-(1,3-dioxolanyl)pyridine derivative |
| Heck Reaction | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Alkene | 5-Alkenyl-2-(1,3-dioxolanyl)pyridine derivative |
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly C-N and C-O bond-forming reactions, offer a cost-effective alternative to palladium-based systems. The Ullmann condensation and its modern variations are prominent examples.
Ullmann-Type Couplings: The amino group of this compound can be arylated using copper catalysts, often in the presence of a ligand and a base. This reaction, a variation of the classic Ullmann condensation, is a valuable method for the synthesis of diarylamines. Copper(I)-catalyzed amination reactions utilizing aqueous ammonia have also been reported for the synthesis of aminopyridine derivatives. capes.gov.br A German patent from 1930 describes the use of copper sulfate (B86663) as a catalyst for the reaction of 2-halopyridines with aqueous ammonia under heating to produce 2-aminopyridine. google.com More recent developments have focused on milder reaction conditions and broader substrate scope. A novel copper-catalyzed one-pot synthesis of indoloimidazoquinoline derivatives has been developed, which involves a sequential intermolecular N-arylation.
| Reaction | Catalyst/Reagents | Potential Product |
| Ullmann-Type C-N Coupling | Cu catalyst (e.g., CuI, CuBr), Ligand (optional), Base (e.g., K2CO3), Aryl halide | N-Aryl-2-(1,3-dioxolanyl)-5-aminopyridine |
Rhodium-Catalyzed Transformations
Rhodium catalysts are particularly effective in directing C-H activation and functionalization reactions. While specific examples with this compound are scarce, the general reactivity of related systems suggests potential applications. Rhodium catalysts are known to be involved in processes for producing various chemicals from synthesis gas. scilit.com
C-H Functionalization: The pyridine ring and the amino group can act as directing groups for rhodium-catalyzed C-H activation, enabling the introduction of various functional groups at specific positions. This approach offers a step-economical way to elaborate the core structure of the molecule.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2-(1,3-Dioxolanyl)-5-aminopyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the amino group, and the dioxolane ring. kpfu.ruchemicalbook.com The aromatic protons on the pyridine ring will appear as multiplets in the downfield region, typically between δ 6.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the amino and dioxolanyl substituents. The protons of the amino group (-NH₂) would likely produce a broad singlet. The dioxolane ring protons are expected to show characteristic signals, including a singlet for the methine proton (O-CH-O) and a multiplet for the methylene (B1212753) protons (-OCH₂CH₂O-). kpfu.ru
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. chemicalbook.comresearchgate.net The pyridine ring carbons will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the amino group (C5) and the carbon bearing the dioxolane substituent (C2) will have their chemical shifts significantly influenced by these groups. The dioxolane ring carbons will appear at distinct chemical shifts, with the acetal (B89532) carbon (O-C-O) being the most downfield of the aliphatic signals. chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
| H3 (Pyridine) | ~ 7.0-7.5 | - | Doublet |
| H4 (Pyridine) | ~ 6.5-7.0 | - | Doublet of doublets |
| H6 (Pyridine) | ~ 8.0-8.5 | - | Doublet |
| NH₂ | Broad singlet | - | Singlet |
| CH (Dioxolane) | ~ 5.5-6.0 | ~ 100-105 | Singlet |
| CH₂ (Dioxolane) | ~ 3.9-4.2 | ~ 65-70 | Multiplet |
| C2 (Pyridine) | - | ~ 155-160 | - |
| C3 (Pyridine) | - | ~ 115-120 | - |
| C4 (Pyridine) | - | ~ 135-140 | - |
| C5 (Pyridine) | - | ~ 140-145 | - |
| C6 (Pyridine) | - | ~ 145-150 | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₈H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight (166.0742 g/mol ).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 166. sapub.orgnist.gov The fragmentation pattern would likely involve the characteristic loss of neutral fragments from the dioxolane ring, such as ethylene (B1197577) oxide (C₂H₄O, 44 Da) or formaldehyde (B43269) (CH₂O, 30 Da). nist.gov Cleavage of the bond between the pyridine ring and the dioxolane group can also be expected. The aminopyridine fragment would lead to characteristic ions in the lower mass region of the spectrum. sapub.orgnih.gov
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragment Lost |
| 166 | [C₈H₁₀N₂O₂]⁺ (Molecular Ion) | - |
| 136 | [C₇H₆N₂O]⁺ | CH₂O |
| 122 | [C₆H₆N₂O]⁺ | C₂H₄O |
| 94 | [C₅H₆N₂]⁺ | C₃H₄O₂ |
| 67 | [C₄H₅N]⁺ | C₄H₅N₂O₂ |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.comresearchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.net
This technique would confirm the planarity of the pyridine ring and the conformation of the dioxolane ring, which typically adopts an envelope or twist conformation. nih.gov Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds. It is expected that the amino group and the pyridine nitrogen atom would participate in intermolecular hydrogen bonding, forming supramolecular networks in the solid state. researchgate.net These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov The spectra arise from the vibrations of chemical bonds (stretching and bending).
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. nist.govthermofisher.comchemicalbook.com The N-H stretching vibrations of the primary amine group should appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov The C-O stretching vibrations of the dioxolane ring will likely produce strong bands in the 1000-1200 cm⁻¹ range. semanticscholar.org
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | FT-IR |
| Aromatic C-H | C-H Stretch | 3000-3100 | FT-IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | FT-IR, Raman |
| Dioxolane Ring | C-O Stretch | 1000-1200 | FT-IR |
| Amino (-NH₂) | N-H Bend | 1580-1650 | FT-IR |
| Pyridine Ring | C-H Out-of-plane Bend | 700-900 | FT-IR |
Theoretical and Computational Investigations of 2 1,3 Dioxolanyl 5 Aminopyridine
Quantum Chemical Studies (e.g., Density Functional Theory) on Electronic Structure and Molecular Orbitals
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and molecular orbitals of molecules like 2-(1,3-Dioxolanyl)-5-aminopyridine. These computational methods are instrumental in understanding the molecule's reactivity, stability, and spectroscopic properties.
The electronic structure of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing nature of the pyridine (B92270) ring, modified by the dioxolanyl substituent. DFT calculations can elucidate this by mapping the electron density distribution and calculating molecular electrostatic potential (MEP). The MEP surface visually represents the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.
A key aspect of quantum chemical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Description |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, including the structures of reactants, products, intermediates, and, crucially, transition states.
DFT calculations are commonly used to locate and characterize these stationary points on the PES. Transition state (TS) analysis is central to this process. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational studies can model the step-by-step process of bond breaking and bond formation. For instance, in an electrophilic substitution reaction, calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism and can identify the structure of the sigma complex (Wheland intermediate).
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the desired reactants and products. The IRC path traces the minimum energy path from the transition state down to the corresponding energy minima of the reactant and product.
Table 2: Illustrative Activation Energies for a Hypothetical Electrophilic Substitution on this compound
| Position of Substitution | Illustrative Activation Energy (kcal/mol) | Reaction Pathway |
| C2 | 18.5 | Formation of a sigma complex intermediate. |
| C4 | 22.1 | Formation of a sigma complex intermediate. |
| C6 | 19.8 | Formation of a sigma complex intermediate. |
Computational Insights into Regioselectivity and Stereoselectivity
Computational chemistry provides powerful tools to predict and understand the regioselectivity and stereoselectivity of reactions involving this compound.
Regioselectivity: The substitution pattern on the pyridine ring significantly influences where a chemical reaction will occur. In this compound, the amino group is a strong activating group and an ortho-, para-director, while the pyridine nitrogen is a deactivating group. The dioxolanyl group at the 2-position also exerts electronic and steric effects. DFT calculations can predict the most likely site of attack by an electrophile or nucleophile by comparing the activation energies for reactions at different positions on the pyridine ring. The regioselectivity can also be rationalized by examining the distribution of charges and the shapes of the frontier molecular orbitals.
Stereoselectivity: The 1,3-dioxolane (B20135) ring in the molecule introduces a chiral center if the substituents on the dioxolane ring are different. Even without a chiral center on the dioxolane itself, its presence can influence the stereochemical outcome of reactions at the pyridine ring or the amino group. Computational methods can be used to model the transition states for the formation of different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical pathway can be predicted. For example, in a reaction that creates a new stereocenter, the energy difference between the diastereomeric transition states will determine the diastereomeric excess of the product.
Analysis of Non-Covalent Interactions: Hydrogen Bonding, Pi-Stacking, and Dispersion Forces
Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of this compound in the solid state and in its interactions with other molecules.
Hydrogen Bonding: The amino group (-NH2) and the pyridine nitrogen atom in this compound are capable of participating in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. In the crystalline state, these hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or extended networks. Computational methods like DFT can be used to calculate the geometries and energies of these hydrogen bonds.
Pi-Stacking: The pyridine ring is an aromatic system and can participate in π-stacking interactions with other aromatic rings. These interactions, which are a result of electrostatic and dispersion forces, are important in the packing of molecules in crystals and in the binding of the molecule to biological targets. Computational studies can model the geometry and strength of these π-stacking interactions.
Conformation Analysis and Conformational Landscapes
The presence of the flexible 1,3-dioxolanyl ring and the bond connecting it to the pyridine ring allows this compound to adopt various conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.
Computational methods are well-suited for exploring the conformational landscape of a molecule. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.
For this compound, the key conformational degrees of freedom include the puckering of the dioxolane ring (which can adopt envelope or twist conformations) and the rotation around the C-C bond connecting the dioxolane and pyridine rings. The relative energies of the different conformers can be influenced by steric hindrance and intramolecular non-covalent interactions. Understanding the preferred conformations is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Molecular Docking and Ligand-Target Interaction Profiling (Methodological Aspects)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
The process of molecular docking involves two main steps:
Sampling: Generating a large number of possible conformations and orientations of the ligand within the binding site of the target.
Scoring: Evaluating the fitness of each pose using a scoring function that estimates the binding affinity.
For this compound, molecular docking could be used to predict its binding mode to a specific biological target. The results of a docking simulation would provide a model of the ligand-receptor complex, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding.
Ligand-Target Interaction Profiling: Following a docking simulation, a detailed analysis of the interactions between the ligand and the target is performed. This interaction profiling helps in understanding the specific amino acid residues in the binding site that are crucial for the binding of the ligand. This information is valuable for lead optimization, where the ligand can be chemically modified to improve its binding affinity and selectivity. Various software tools are available to visualize and analyze these interactions, providing a comprehensive picture of the binding event at the molecular level.
Coordination Chemistry and Supramolecular Assembly of 2 1,3 Dioxolanyl 5 Aminopyridine
Ligand Design and Metal Complexation Properties
The design of ligands is a crucial aspect of coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. 2-(1,3-Dioxolanyl)-5-aminopyridine possesses distinct donor sites that allow for versatile coordination behavior with various metal centers.
Monodentate and Bidentate Coordination Modes
This compound features two primary potential coordination sites: the pyridine (B92270) ring nitrogen and the amino group nitrogen. This allows the ligand to act in either a monodentate or a bidentate fashion. In a monodentate coordination mode, the ligand binds to a metal center through only one of its donor atoms, typically the more sterically accessible or electronically favorable pyridine nitrogen.
However, the presence of both the pyridine nitrogen and the amino group in a suitable geometric arrangement allows for the formation of a five-membered chelate ring, favoring bidentate coordination. researchgate.net This chelation is a common and often preferred coordination mode for aminopyridine-based ligands. researchgate.net The coordination chemistry of 2-aminopyridines, in particular, is a well-researched area due to their versatility and ability to form stable complexes. researchgate.net The specific coordination mode adopted (monodentate vs. bidentate) can be influenced by factors such as the nature of the metal ion, the presence of other competing ligands, and the reaction conditions.
Chelation Effects and Stability of Metal Complexes
The formation of a chelate ring by this compound when it acts as a bidentate ligand significantly enhances the stability of the resulting metal complex. This phenomenon, known as the chelation effect, is a fundamental principle in coordination chemistry. The increased stability of chelates compared to analogous complexes with monodentate ligands is primarily due to favorable thermodynamic factors.
The stability of metal complexes is influenced by various factors, including the nature of the metal ion and the ligand. nih.gov The formation of stable coordination compounds is crucial for their application in various fields, including catalysis and materials science. nih.gov The design of chelating agents is a key strategy for creating stable metal complexes with specific properties. nih.govresearchgate.net The stability of these complexes can be quantified by their formation constants (log K), which are influenced by factors such as the ligand's pKa and the pH of the medium. nih.gov
Rational Design of Supramolecular Architectures
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the rational design of complex, self-assembled structures. This compound is a valuable building block in this field due to its capacity for forming specific and directional non-covalent bonds.
Self-Assembly Driven by Hydrogen Bonding and Other Non-Covalent Interactions
The amino group and the pyridine nitrogen of this compound are excellent hydrogen bond donors and acceptors, respectively. This enables the molecule to participate in self-assembly processes to form well-defined supramolecular structures. nih.gov Hydrogen bonds are a primary driving force in the formation of many supramolecular assemblies, leading to the creation of dimers, chains, and more complex networks. nih.govnih.gov
In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking can play a significant role in the organization of these molecules in the solid state. nih.govresearchgate.net The interplay of these various interactions dictates the final supramolecular architecture. The formation of these self-assembled structures can be influenced by the choice of solvent and other experimental conditions.
Formation of Crystalline Networks and Co-crystals
The directional nature of hydrogen bonds and other non-covalent interactions involving this compound facilitates the formation of highly ordered crystalline networks. nih.gov By co-crystallizing with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create co-crystals with tailored structures and properties. nih.govnih.gov
The field of crystal engineering leverages this understanding to design and synthesize new crystalline materials with desired functionalities. researchgate.net Carboxylic acids are often used as co-formers with N-donor compounds like aminopyridines to form robust supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. researchgate.net The resulting crystalline networks can exhibit one-, two-, or three-dimensional structures, depending on the connectivity and directionality of the intermolecular interactions. nih.govresearchgate.net
Host-Guest Chemistry and Encapsulation Phenomena
The ability of molecules to form cavities and bind smaller guest molecules is a key aspect of host-guest chemistry. While specific examples of this compound acting as a host or guest are not extensively detailed in the provided search results, the principles of its molecular structure suggest potential in this area.
The formation of supramolecular capsules through hydrogen bonding is a known phenomenon. rsc.org For instance, aminopyridine derivatives have been shown to form host-guest complexes with macrocyclic hosts like resorcinarene-based cavitands and cyclodextrins. researchgate.netresearchgate.net In these systems, the aminopyridine guest is encapsulated within the host's cavity, stabilized by non-covalent interactions. researchgate.netrsc.org The size, shape, and electronic properties of the guest molecule, in this case, a derivative of this compound, would be critical factors in determining the stability and selectivity of such host-guest interactions. The study of these encapsulation phenomena can lead to applications in areas such as controlled release and molecular recognition.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
No research data is currently available on the use of this compound in the synthesis of Metal-Organic Frameworks or coordination polymers.
Applications in Organic Synthesis and Catalysis
Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules
The unique bifunctional nature of 2-(1,3-Dioxolanyl)-5-aminopyridine, effectively a masked version of 5-amino-2-formylpyridine, makes it a valuable precursor in the assembly of complex organic molecules. The amino group provides a nucleophilic center for a variety of coupling reactions, while the latent aldehyde at the 2-position can be unveiled for cyclization and condensation reactions.
This strategic combination is particularly exploited in the synthesis of kinase inhibitors. For instance, derivatives of 2-aminopyridine (B139424) are crucial scaffolds for inhibitors of ALK2, a BMP type I receptor kinase implicated in diseases like fibrodysplasia ossificans progressiva (FOP) and certain cancers. nih.gov The general synthetic approach often involves sequential coupling reactions where the aminopyridine core is elaborated. A typical sequence might involve a Suzuki coupling at the 5-position, followed by further functionalization. nih.gov
The table below illustrates a generalized synthetic pathway where a protected aminopyridine building block could be utilized.
| Step | Reaction Type | Reactant | Resulting Intermediate/Product | Key Feature of Building Block |
| 1 | Suzuki Coupling | Arylboronic acid | 5-Aryl-2-(1,3-dioxolanyl)pyridine | Amino group allows for diazotization and conversion to a halide for coupling. |
| 2 | Deprotection | Acidic hydrolysis | 5-Aryl-2-formylpyridine | The dioxolane group is removed to reveal the aldehyde. |
| 3 | Reductive Amination | Primary or secondary amine | N-Substituted-(5-arylpyridin-2-yl)methanamine | The aldehyde is converted into a secondary or tertiary amine. |
| 4 | Further Coupling | Various | Complex, drug-like molecules | The newly installed amine can be a site for further diversification. |
This stepwise functionalization allows for the controlled and convergent synthesis of complex libraries of compounds for screening and development. nih.gov
Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The aminopyridine framework is a foundational element for the design of chiral ligands used in asymmetric catalysis. The nitrogen atoms of the pyridine (B92270) ring and the amino group can act as binding sites for metal centers. By introducing chirality, either through a chiral substituent on the pyridine ring or by forming a chiral Schiff base, effective asymmetric catalysts can be developed.
While direct examples using this compound are not prominently documented in leading literature, the synthetic potential is clear. The amino group can be reacted with a chiral ketone or aldehyde to form a chiral imine, or it can be acylated with a chiral carboxylic acid. The protected aldehyde at the 2-position could then be deprotected and used to coordinate a metal, creating a pincer-type ligand.
The development of chiral Ni(II) complexes of Schiff bases for the asymmetric synthesis of amino acids is a well-established field. nih.gov These systems often rely on a chiral ligand to create a specific three-dimensional environment around the metal center, which then directs the stereochemical outcome of the reaction. A ligand derived from this compound could be synthesized and incorporated into such a catalytic system.
Role in Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs aminic structures. Aminopyridine derivatives can function as effective organocatalysts, particularly in reactions that proceed through iminium or enamine intermediates. For example, 2'-aminouridine (B12940546) derivatives have been synthesized and explored as organocatalysts for Diels-Alder reactions. nih.gov
The amino group of this compound or its derivatives can react with a carbonyl compound to form an enamine, which can then participate in various asymmetric transformations. Cinchona alkaloids, which contain a quinoline (B57606) core (a fused pyridine system), are highly successful organocatalysts for a wide range of reactions. This highlights the potential of pyridine-based structures in this field.
Furthermore, recent research has demonstrated the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals, opening new avenues for metal-free C-H functionalization. acs.org
Precursor for Advanced Heterocyclic Compounds and Scaffolds
One of the most significant applications of this compound is its role as a precursor for the synthesis of fused heterocyclic systems. The combination of an amino group and a masked aldehyde in a 1,4-relationship on the pyridine ring is ideal for constructing fused rings through condensation and cyclization reactions.
This strategy is widely used to synthesize a variety of medicinally important scaffolds, such as pyrido[1,2-a]pyrimidines and other related structures. nih.govresearchgate.net The general approach involves reacting the amino group with a suitable bielectrophilic partner, followed by an intramolecular cyclization involving the deprotected aldehyde.
The table below outlines the synthesis of a fused heterocyclic system, demonstrating the utility of this building block.
| Step | Reaction | Reagents | Intermediate | Product |
| 1 | Condensation | Active methylene (B1212753) compound (e.g., malononitrile) | N-(2-(1,3-Dioxolanyl)pyridin-5-yl)enamine | - |
| 2 | Cyclization/Deprotection | Acid catalyst, heat | - | Fused Pyridopyrimidine |
This approach provides a modular and efficient route to complex heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. nih.gov
Medicinal Chemistry Research and Biological Target Interactions
Pharmacophore Identification and Lead Structure Generation
There is no publicly available research that specifically identifies the pharmacophoric features of 2-(1,3-Dioxolanyl)-5-aminopyridine or details its use as a lead structure in a drug discovery program. Generally, the aminopyridine core is known to participate in key interactions with biological targets, such as hydrogen bonding via the pyridine (B92270) nitrogen and the amino group. The 1,3-dioxolane (B20135) moiety introduces a polar, heterocyclic group that can influence solubility, metabolic stability, and interactions with the target protein's binding pocket. The generation of a pharmacophore model would typically involve the identification of a series of active compounds containing this scaffold and the mapping of their essential chemical features responsible for biological activity.
Structure-Activity Relationship (SAR) Studies for Target Binding and Modulation
Specific structure-activity relationship (SAR) studies for derivatives of this compound are not documented in the scientific literature. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For this compound, SAR exploration would involve synthesizing analogs with variations in the aminopyridine core, the dioxolane ring, and the amino substituent to probe the chemical space and optimize for potency and selectivity against a specific biological target. Without a known biological target or activity for the parent compound, such studies have not been reported.
Rational Design and Optimization of Derivatives for Specific Protein Targets (e.g., Kinases, Receptors)
The rational design and optimization of this compound derivatives for specific protein targets like kinases or receptors have not been described in available research. This process typically relies on a known starting point, such as a hit from a high-throughput screen or a known ligand for a target of interest. The design of new derivatives would then be guided by structural information of the target's binding site or by computational models to enhance binding affinity and selectivity. The absence of such foundational data for this specific compound precludes reports on its rational design and optimization.
In Vitro Mechanistic Investigations of Biological Activity
There are no published in vitro studies detailing the mechanistic investigations of the biological activity of this compound. Such investigations are fundamental to understanding how a compound exerts its effects at a molecular level. This would typically involve a battery of assays to determine its mode of action, such as enzyme inhibition assays, receptor binding assays, or cell-based functional assays. The lack of reported biological activity for this compound means that mechanistic studies have not been pursued or published.
Computational Drug Discovery Approaches
Computational methods like virtual screening and molecular dynamics are powerful tools in modern drug discovery. However, there are no specific reports of their application to this compound. Virtual screening could be used to dock this compound into the binding sites of various protein targets to predict potential interactions. Molecular dynamics simulations could then be employed to study the stability of these interactions over time. The absence of such studies in the literature suggests that this compound has not been a focus of computational drug discovery efforts.
Advanced Materials Science Applications
Design and Synthesis of Functional Organic Materials
The strategic design of functional organic materials hinges on the selection of molecular building blocks that possess both reactive sites for synthesis and inherent properties that can be translated into material function. 2-(1,3-Dioxolanyl)-5-aminopyridine serves as an exemplary scaffold in this regard. The amino group provides a convenient handle for a variety of chemical transformations, including amidation, imine formation, and diazotization, which are fundamental reactions for constructing larger, more complex organic structures.
The dioxolane group, a cyclic acetal (B89532), effectively protects the aldehyde functionality at the 2-position of the pyridine (B92270) ring. This protection is crucial as it allows for selective reactions at the amino group without interference from the aldehyde. Subsequently, the aldehyde can be deprotected under mild acidic conditions, unveiling a reactive carbonyl group that can participate in a host of condensation and addition reactions. This orthogonal reactivity is a key feature that synthetic chemists exploit to build sophisticated molecular architectures.
Research has demonstrated the utility of aminopyridine derivatives in the synthesis of various heterocyclic compounds. For instance, multicomponent reactions involving aminopyridines have been developed to efficiently produce complex molecules in a single step. While not directly focused on this compound, these studies underscore the synthetic potential of the aminopyridine core. The presence of the dioxolane-protected aldehyde in the target compound significantly expands these possibilities, enabling the creation of novel ligands for metal complexes, building blocks for supramolecular assemblies, and precursors for conjugated systems with interesting electronic properties.
Application in Optoelectronic and Photonic Materials
The development of new materials for optoelectronic and photonic applications is a driving force in modern technology. These materials are at the heart of devices such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The electronic properties of organic molecules, particularly their ability to absorb and emit light, are central to their function in these technologies.
While direct research on the optoelectronic applications of this compound is still an emerging area, the broader class of pyridine-containing organic molecules has shown significant promise. The pyridine ring, being an electron-deficient system, can be functionalized to tune the electronic energy levels (HOMO and LUMO) of the molecule. By incorporating electron-donating or electron-withdrawing groups, the absorption and emission wavelengths can be precisely controlled.
The this compound molecule provides a template for creating such tailored optoelectronic materials. The amino group can be derivatized to introduce various functionalities, while the deprotected aldehyde can be used to extend the conjugation of the system, a key factor in achieving desired photophysical properties. The integration of two-dimensional materials with photonic structures has been shown to enhance the performance of optoelectronic devices. The unique electronic characteristics of custom-synthesized organic molecules derived from precursors like this compound could offer new avenues for creating hybrid systems with superior performance.
Development of Chemical Sensors and Probes
Chemical sensors are devices that detect and respond to specific chemical species in their environment. The selectivity and sensitivity of a chemical sensor are largely determined by the recognition element, the part of the sensor that interacts with the target analyte. Organic molecules with specific binding sites are often employed as recognition elements.
The structure of this compound makes it an attractive candidate for the development of novel chemical sensors. The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This allows for the design of sensors that can selectively bind to a variety of analytes.
For example, aminopyridine-bearing macrocycles have been utilized as the active layer in Quartz Crystal Microbalance (QCM) sensors for detecting volatile organic compounds (VOCs). The host-guest interactions between the aminopyridine units and the analyte molecules lead to a measurable change in the sensor's frequency. While this example uses a more complex system, it highlights the potential of the aminopyridine moiety in sensor applications. The ability to deprotect the aldehyde in this compound offers a route to immobilize these sensor molecules onto surfaces or to create more intricate receptor sites.
| Sensor Type | Analyte | Potential Interaction Mechanism |
| Electrochemical Sensor | Metal Ions | Coordination with pyridine and amino nitrogen atoms. |
| Fluorescent Sensor | Protons (pH) | Protonation of the amino group or pyridine nitrogen, altering the electronic structure and fluorescence. |
| Colorimetric Sensor | Aldehydes/Ketones | Reaction with the deprotected aldehyde to form a colored product. |
Integration into Polymeric and Composite Materials
The incorporation of functional organic molecules into polymeric and composite materials is a well-established strategy for imparting new properties to these materials. This can be achieved by either physically blending the molecule into the polymer matrix or by chemically incorporating it into the polymer backbone or as a pendant group.
This compound offers several avenues for integration into polymeric systems. The amino group can be used as a monomer in polymerization reactions, such as the synthesis of polyamides or polyimides. Alternatively, it can be used to functionalize existing polymers. The protected aldehyde group provides a latent reactive site that can be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.
For instance, molecularly imprinted polymers (MIPs) have been created using 2-aminopyridine (B139424) as a template molecule for the selective removal of this compound from water. This demonstrates the ability of the aminopyridine structure to interact with a polymer matrix in a specific and controlled manner. The use of this compound as a functional monomer could lead to polymers with tailored recognition properties for specific analytes. Furthermore, the functionalization of nanoparticles with aminopyridine derivatives has been shown to create reusable catalysts, indicating the potential for creating advanced composite materials with catalytic activity.
| Polymerization/Integration Method | Resulting Material | Potential Application |
| Polycondensation (using amino group) | Polyamides, Polyimides | High-performance plastics, membranes for gas separation. |
| Grafting onto existing polymers | Functionalized Polymers | Materials with enhanced surface properties, biocompatible materials. |
| As a functional monomer in MIPs | Molecularly Imprinted Polymers | Selective sorbents for separation and purification. |
| As a precursor for nanoparticle functionalization | Polymer-Nanoparticle Composites | Advanced catalysts, materials with unique optical or electronic properties. |
Future Perspectives and Emerging Research Avenues
Addressing Current Challenges in Synthesis and Application
The synthesis and functionalization of pyridine (B92270) derivatives, including 2-(1,3-Dioxolanyl)-5-aminopyridine, present ongoing challenges that are ripe for innovation. A primary hurdle is achieving regioselective functionalization of the pyridine ring. researchgate.net The inherent electronic properties of pyridine often lead to a mixture of products, making the synthesis of specific isomers, like the 2,5-disubstituted pattern in the target molecule, a complex task. researchgate.net Future research will likely focus on the development of more sophisticated catalytic systems and milder reaction conditions to improve selectivity and yield. nih.govnih.gov
Key areas for advancement include:
Greener Synthetic Routes: A growing emphasis on sustainable chemistry is driving the development of environmentally benign synthetic methods. ainvest.com For this compound, this could involve one-pot multicomponent reactions (MCRs) that reduce waste and increase efficiency, or the use of greener solvents and catalysts. nih.govacs.org Microwave-assisted synthesis, for example, has shown promise in accelerating reactions and improving yields for related pyridine derivatives. acs.org
Novel Catalytic Methods: The use of transition metal catalysts, such as palladium and copper, has been instrumental in the synthesis of aminopyridines. nih.gov Future work will likely explore novel catalyst designs to achieve more precise control over reactivity and to enable the functionalization of the pyridine ring in ways that are currently challenging.
Mild Functionalization Techniques: Developing methods for the introduction of new functional groups onto the pyridine core under mild conditions is crucial, especially for complex molecules that may be sensitive to harsh reagents. nih.gov This includes exploring visible-light-mediated radical reactions, which offer a powerful tool for C-H functionalization without the need for aggressive reaction conditions. nih.govacs.org
Overcoming these synthetic challenges will not only make this compound more accessible but also open the door to a wider range of applications by enabling the synthesis of a more diverse library of its derivatives.
Exploration of Novel Reactivity Patterns
The unique arrangement of functional groups in this compound—the protected aldehyde at the 2-position and the amino group at the 5-position—suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into harnessing this reactivity to construct novel molecular architectures.
Potential areas of exploration include:
Multicomponent Reactions (MCRs): The presence of both a nucleophilic amino group and a masked electrophilic aldehyde makes this compound an ideal candidate for MCRs. nih.gov These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules from simple starting materials. nih.govnih.gov
Radical-Mediated Functionalization: Recent advances in photoredox catalysis have opened up new avenues for the functionalization of pyridines via radical intermediates. nih.govacs.org Investigating the behavior of this compound in such reactions could lead to the development of novel methods for C-C and C-heteroatom bond formation.
Directed Metalation: The amino and dioxolane groups could potentially act as directing groups for ortho-metalation, allowing for the selective functionalization of the pyridine ring at positions that are otherwise difficult to access.
By exploring these and other novel reactivity patterns, chemists can unlock the full synthetic potential of this compound as a versatile building block for a wide range of complex molecules.
Advancements in Computational Predictive Models
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. researchgate.netnih.govtjnpr.org For this compound, computational models can provide valuable insights into its properties and potential applications, guiding experimental work and accelerating the pace of research.
Future applications of computational models for this compound are likely to include:
Predicting Reactivity and Site of Metabolism: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely sites of reaction on the molecule, aiding in the design of synthetic routes and the prediction of potential metabolites. nih.govoptibrium.comoptibrium.com Machine learning models trained on large datasets of metabolic reactions can further enhance the accuracy of these predictions. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish mathematical relationships between the molecular structure of this compound and its physicochemical properties, such as solubility and thermal stability. researchgate.net This can be particularly useful in the design of materials with specific desired characteristics.
Virtual Screening and Drug Design: If this compound is explored for medicinal applications, computational docking studies can predict how its derivatives might bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of more potent and selective drug candidates. nih.gov
The synergy between computational modeling and experimental validation will be crucial in unlocking the full potential of this compound and its derivatives.
Interdisciplinary Research with Biological and Nanoscience Fields
The versatile structure of this compound makes it an attractive candidate for exploration in various interdisciplinary fields, particularly those at the interface of chemistry, biology, and nanoscience.
Emerging research avenues include:
Medicinal Chemistry and Chemical Biology: The aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govnih.govrsc.org The unique substitution pattern of this compound could be leveraged to design novel inhibitors of enzymes such as BACE1, which is implicated in Alzheimer's disease, or to develop new classes of antibacterial or anticancer agents. nih.govnih.govnih.gov The dioxolane group can also be deprotected to reveal a reactive aldehyde, which can be used for bioconjugation or to probe biological systems.
Biosensors: Aminopyridine derivatives have been shown to act as fluorescent chemosensors for the detection of metal ions. researchgate.net The specific binding properties of this compound could be exploited to develop novel sensors for biologically or environmentally important analytes.
Nanoscience and Materials Science: Pyridine-containing ligands are widely used to functionalize nanoparticles, influencing their stability, solubility, and electronic properties. nih.govjnanoworld.comnih.gov The this compound moiety could be incorporated into ligands for metal nanoparticles, creating hybrid materials with potential applications in catalysis, electronics, and nanomedicine. nih.gov
The table below summarizes potential interdisciplinary research areas for this compound.
| Field | Potential Application of this compound |
| Medicinal Chemistry | Scaffold for novel enzyme inhibitors (e.g., BACE1), antibacterial, and anticancer agents. nih.govnih.govnih.gov |
| Chemical Biology | Probe for bioconjugation and studying biological systems after deprotection of the dioxolane group. |
| Biosensors | Development of fluorescent chemosensors for metal ion detection. researchgate.net |
| Nanoscience | Ligand for functionalizing nanoparticles for applications in catalysis and nanomedicine. nih.gov |
The future of research on this compound is bright, with numerous opportunities to address current limitations and explore new frontiers. By combining innovative synthetic strategies, advanced computational tools, and a collaborative, interdisciplinary approach, the scientific community can unlock the full potential of this promising molecule.
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-Dioxolanyl)-5-aminopyridine, and how are intermediates characterized?
Answer: The synthesis involves catalytic hydrogenation of diethyl oxalacetate derivatives to yield 5-aminopyridine intermediates, followed by cyclization. For example, diethyl oxalacetate (10) undergoes catalytic hydrogenation to form 5-aminopyridine derivative 21 , which is cyclized using phosphorus pentoxide in xylene to yield diethyl 6-azaindole-2,3-dicarboxylate 23 . Key intermediates are characterized via:
- IR spectroscopy : Enolic forms of intermediates (e.g., 21) show characteristic carbonyl stretches (1675–1640 cm⁻¹).
- NMR : Methylenic protons and aromatic signals confirm regiochemistry (e.g., compound 28 ).
- Mass spectrometry : Fragmentation patterns (e.g., loss of carbonyl groups in 28 ) validate structural assignments .
Q. How does the dioxolanyl group influence the compound’s reactivity in cyclization reactions?
Answer: The dioxolanyl group introduces steric constraints that direct regioselectivity. For instance, during cyclization of 5-aminopyridine 21 , the ethoxycarbonyl and aminopyridyl groups adopt a trans configuration due to steric hindrance, preventing 3-oxynaphthyridinone formation. Cyclization efficiency depends on reagents: phosphorus pentoxide in xylene achieves exclusive product formation, while thermal methods (e.g., boiling butanol) fail . The dioxolanyl moiety also stabilizes intermediates via electron-donating effects, as seen in analogous reactions with 2-(1,3-dioxolanyl)methyl ylides .
Advanced Research Questions
Q. What computational methods are used to predict fragmentation pathways of dioxolanyl-containing compounds under photolytic conditions?
Answer: Born–Oppenheimer molecular dynamics (BOMD) simulations model nonstatistical fragmentation of photoexcited dioxolanyl radicals. For example, photolysis of Barton esters derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid generates vinyloxy radicals (CH₂QCHO), which fragment via ring-opening pathways. Computational trajectories align with experimental observations (e.g., oxidative quenching by trifluoroacetic acid) and reveal energy redistribution during decarboxylation .
Q. How can researchers resolve contradictions in spectral data when confirming cyclized derivatives?
Answer: Contradictions arise from tautomerism or solvent-dependent shifts. For example:
- Diethyl 5-aminopyridone oxalacetate (27) exists as an α-pyridone in CDCl₃, confirmed by IR (cyclic amide carbonyls at 1675 cm⁻¹) and NMR (aromatic proton signals).
- Keto-enol tautomerism in intermediates (e.g., 52c ) is resolved using solvent-dependent NMR studies (e.g., CDCl₃ shows keto/enol ratios of ~1:0.05) .
- Mass spectrometry distinguishes isomers: 6-azaindanone 28 exhibits unique fragmentation (loss of ring carbonyl) compared to its isomers .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize phosphorus pentoxide over thermal methods for cyclization to avoid side reactions .
- Spectroscopic Validation : Combine IR (carbonyl regions), NMR (proton environments), and MS (fragmentation) for unambiguous structural assignments.
- Computational Support : Use BOMD simulations to rationalize photolytic fragmentation pathways observed experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
